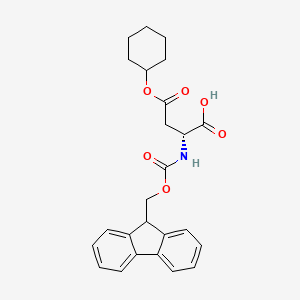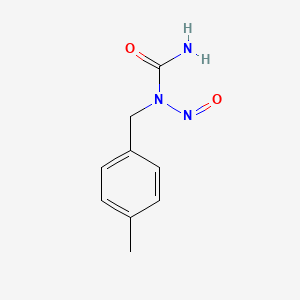
Urea, N-((4-methylphenyl)methyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-((4-methylphenyl)methyl)-N-nitroso- is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of the nitroso group in the molecule imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-((4-methylphenyl)methyl)-N-nitroso- typically involves the reaction of 4-methylbenzylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. The general reaction scheme is as follows: [ \text{4-methylbenzylamine} + \text{nitrosyl chloride} \rightarrow \text{Urea, N-((4-methylphenyl)methyl)-N-nitroso-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Urea, N-((4-methylphenyl)methyl)-N-nitroso- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-((4-methylphenyl)methyl)-N-nitroso- involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to cytotoxic effects. This property is exploited in its potential use as an anticancer agent.
Comparison with Similar Compounds
- N-methyl-N-nitroso-urea
- N-ethyl-N-nitroso-urea
- N-nitroso-N-phenylurea
Comparison: Urea, N-((4-methylphenyl)methyl)-N-nitroso- is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. Compared to other nitrosoureas, it may exhibit different biological activities and chemical reactivity due to the influence of the aromatic ring and the methyl group.
Properties
CAS No. |
87096-66-0 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-7-2-4-8(5-3-7)6-12(11-14)9(10)13/h2-5H,6H2,1H3,(H2,10,13) |
InChI Key |
VTUQHLQIPPTZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)


![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
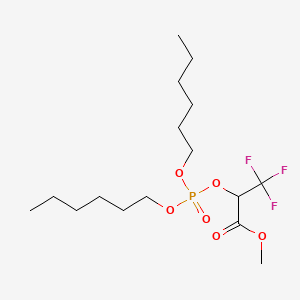
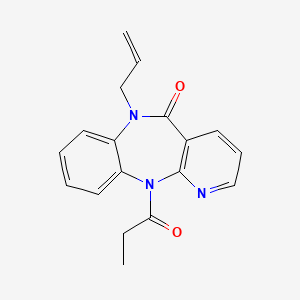
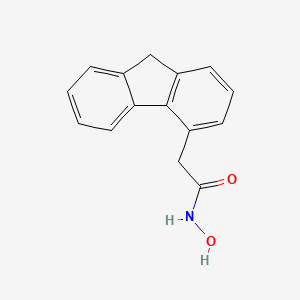
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)

